molecular formula C23H24N2O5S2 B2660490 methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 941892-83-7

methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2660490
M. Wt: 472.57
InChI Key: ZUOYSZZMCJYJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S2 and its molecular weight is 472.57. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate' involves the reaction of 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting methyl ester can be purified by recrystallization or column chromatography.

Starting Materials
3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylic acid, Methanol, Thionyl chloride or phosphorus pentachloride

Reaction
Add thionyl chloride or phosphorus pentachloride to a solution of 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylic acid in anhydrous dichloromethane or chloroform at room temperature under nitrogen atmosphere., Stir the reaction mixture for 1-2 hours until the starting material is completely consumed., Add methanol dropwise to the reaction mixture and stir for an additional 1-2 hours., Quench the reaction by adding water and extract the product with dichloromethane or ethyl acetate., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Purify the crude product by recrystallization or column chromatography to obtain the desired compound 'methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate'.

properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-(2-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-15-9-10-18(13-17(15)3)25(14-21(26)24-19-8-6-5-7-16(19)2)32(28,29)20-11-12-31-22(20)23(27)30-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOYSZZMCJYJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(o-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.